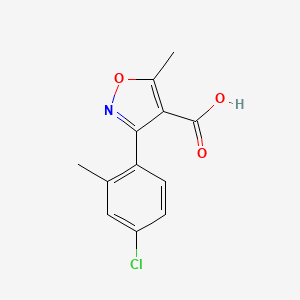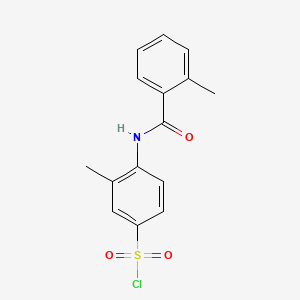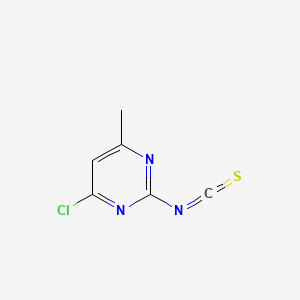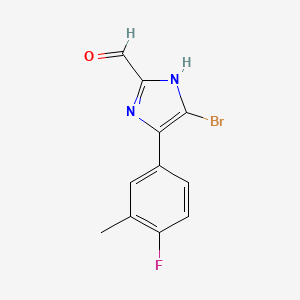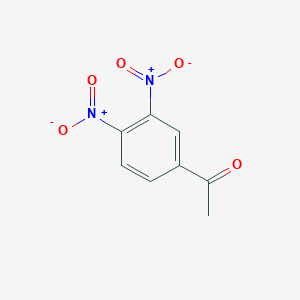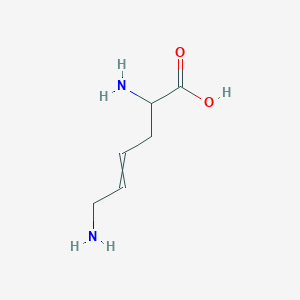
2,6-Diaminohex-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diaminohex-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups attached to a hexenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diaminohex-4-enoic acid typically involves the reaction of N-(4-chloro-2-butynyl)phthalimide with the sodium salt of ethyl acetamidomalonate. This reaction is followed by a two-step hydrolysis process to yield the desired acetylenic diamino acid . Another method involves the synthesis of trans-4,5-didehydro-DL-lysine, which is achieved through specific reaction conditions and reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of reactors and controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,6-Diaminohex-4-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino groups and the double bond in the hexenoic acid backbone .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds where the amino groups or the double bond have been modified .
科学研究应用
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: In biological research, 2,6-diaminohex-4-enoic acid has been investigated for its role as a lysine analog. It has been shown to inhibit the growth of certain microorganisms by interfering with DNA, RNA, and protein synthesis .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the synthesis of specialized products .
作用机制
The mechanism of action of 2,6-diaminohex-4-enoic acid involves its interaction with specific molecular targets and pathways. As a lysine analog, it competes with lysine for incorporation into proteins, thereby disrupting normal protein synthesis. This disruption leads to the inhibition of DNA, RNA, and protein synthesis in microorganisms, ultimately inhibiting their growth .
相似化合物的比较
- 4-oxo-L-lysine
- 2,6-diamino-4-oxohexanoic acid
- 2,6-diaminopimelic acid
Comparison: Compared to these similar compounds, 2,6-diaminohex-4-enoic acid is unique due to its double bond in the hexenoic acid backbone. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
2,6-diaminohex-4-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-2-1-3-5(8)6(9)10/h1-2,5H,3-4,7-8H2,(H,9,10) |
InChI 键 |
XDEFUBWPXAOAME-UHFFFAOYSA-N |
规范 SMILES |
C(C=CCN)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)

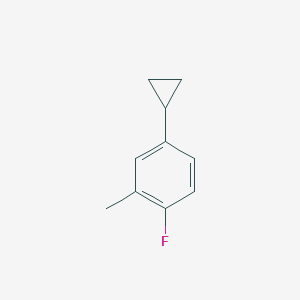
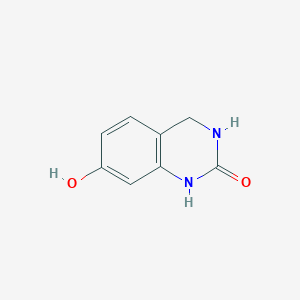
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

